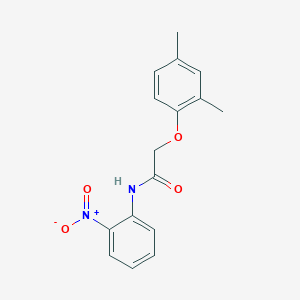![molecular formula C14H19BrClNO B5145555 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine, also known as BCPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine is primarily through its interaction with the α7 nicotinic acetylcholine receptor. This compound binds to the receptor with high affinity and acts as a non-competitive antagonist, which results in the inhibition of receptor activation. This leads to a decrease in the release of neurotransmitters such as acetylcholine, which can have various effects on neuronal activity and function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of neuronal activity, inhibition of amyloid-β peptide aggregation, and anti-inflammatory effects. This compound has also been found to have potential therapeutic effects in various diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
未来方向
There are several future directions for research involving 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine. One area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists for the treatment of various neurological diseases. Another area of research is the exploration of the anti-inflammatory effects of this compound, which could have potential therapeutic applications in various inflammatory disorders. Additionally, further studies are needed to fully understand the potential toxicity of this compound and its effects on various biological systems.
合成方法
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chlorophenol with butylamine to form the intermediate 4-(2-bromo-4-chlorophenoxy)butylamine. This intermediate is then reacted with pyrrolidine to yield the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been used in a variety of scientific research applications due to its ability to modulate various biological processes. One of the main areas of research that this compound has been used in is neuroscience. This compound has been found to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are involved in the pathogenesis of the disease.
属性
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c15-13-11-12(16)5-6-14(13)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYUSNKDOEUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)